molecular formula C6H7Cl3O2 B1329961 2,2,2-Trichloroethyl methacrylate CAS No. 50601-47-3

2,2,2-Trichloroethyl methacrylate

Cat. No.: B1329961
CAS No.: 50601-47-3
M. Wt: 217.5 g/mol
InChI Key: IUGNCEABJSRDPG-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl methacrylate is a chemical compound with the molecular formula C6H7Cl3O2. It is an ester of methacrylic acid and 2,2,2-trichloroethanol. This compound is known for its use in various polymerization reactions and is valued for its unique chemical properties, which make it suitable for a range of industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trichloroethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2,2,2-trichloroethanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction mixture is then treated with metal carbonate and alkali hydroxide to neutralize the acid and purify the product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and control of reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form .

Mechanism of Action

The mechanism of action of 2,2,2-trichloroethyl methacrylate primarily involves its polymerization and interaction with other chemicals. During polymerization, the methacrylate group undergoes free radical initiation, leading to the formation of long polymer chains. The trichloroethyl group can participate in substitution reactions, where it is replaced by other functional groups, altering the chemical and physical properties of the resulting compounds .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trichloroethyl methacrylate is unique due to its combination of the trichloroethyl group and methacrylate backbone, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring durable and chemically resistant polymers .

Properties

IUPAC Name

2,2,2-trichloroethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGNCEABJSRDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50601-48-4
Record name 2-Propenoic acid, 2-methyl-, 2,2,2-trichloroethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50601-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50964840
Record name 2,2,2-Trichloroethyl 2-methylprop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50601-47-3, 50601-48-4
Record name Trichloroethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50601-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trichloroethyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050601473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2,2,2-trichloroethyl ester, homopolymer
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2,2-Trichloroethyl 2-methylprop-2-enoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trichloroethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can the brittleness of PTCEMA be overcome to utilize its advantageous properties?

A1: Yes, copolymerization of TCEMA with other monomers like methyl α-chloro acrylate (MCA) or N-cyclohexyl maleimide (cHMI) can improve the viscoelasticity and reduce brittleness, making fiber fabrication feasible [, ].

Q2: Can the scattering loss caused by cHMI addition be mitigated?

A2: Yes, adding diphenyl sulfide (DPS) as a dopant significantly reduces the scattering loss in the TCEMA-cHMI copolymer. For example, a 120 dB/km decrease in attenuation was observed by adding 4 wt% DPS to a copolymer containing 5 mol% cHMI [].

Q3: Is PTCEMA susceptible to degradation at high temperatures?

A3: PTCEMA exhibits depolymerization starting around 200°C []. This limits the achievable Tg of PTCEMA-based GI POF fabricated by coextrusion [].

Q4: Can the thermal stability of PTCEMA be improved?

A4: Copolymerization with cHMI enhances the thermal stability of PTCEMA. A significant decrease in the rate of weight loss at 230°C was observed with the addition of just 5 mol% cHMI [].

Q5: How does TCEMA behave under gamma irradiation?

A5: Gamma radiolysis of PTCEMA leads to chain scission with a Gs value of 2.4, but no crosslinking (Gx = 0) []. This makes PTCEMA and its copolymers potential candidates for radiation resist applications [].

Q6: Does the presence of halogens in TCEMA influence its radiolysis?

A6: Yes, the chlorine atoms in TCEMA act as electron scavengers during radiolysis, leading to the formation of chlorine-centered radicals [, ]. These radicals contribute to the degradation pathways of the polymer [, ].

Q7: Are there any known applications of TCEMA beyond GI POFs and potential radiation resists?

A7: TCEMA has been explored as a comonomer in the development of zero-zero birefringence polymers, which are promising materials for optical components in liquid crystal displays (LCDs) []. Its ability to impart negative orientational and photoelastic birefringence makes it valuable in tailoring the optical properties of these copolymers [].

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